3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile
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Overview
Description
3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile is a complex organic compound belonging to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile involves several steps:
Starting Materials: The synthesis begins with 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thienopyrimidine derivatives.
Cyclization: Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones.
Intermediate Formation: The reaction of these intermediates with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides.
Final Cyclization: These β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile can be compared with other thienopyrimidine derivatives:
Properties
Molecular Formula |
C21H15N3O2S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[[3-(2-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C21H15N3O2S/c1-14-5-2-3-8-17(14)24-20(25)19-18(9-10-27-19)23(21(24)26)13-16-7-4-6-15(11-16)12-22/h2-11H,13H2,1H3 |
InChI Key |
XVYRWAOKQSALSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N |
Origin of Product |
United States |
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